molecular formula C18H19N3 B12246963 4-Phenyl-1-[(pyridin-4-yl)methyl]piperidine-4-carbonitrile

4-Phenyl-1-[(pyridin-4-yl)methyl]piperidine-4-carbonitrile

Cat. No.: B12246963
M. Wt: 277.4 g/mol
InChI Key: BMYWROSKCPZSKF-UHFFFAOYSA-N
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Description

4-Phenyl-1-[(pyridin-4-yl)methyl]piperidine-4-carbonitrile is a complex organic compound that features a piperidine ring substituted with a phenyl group, a pyridinylmethyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1-[(pyridin-4-yl)methyl]piperidine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the piperidine ring, followed by the introduction of the phenyl and pyridinylmethyl groups. The final step involves the addition of the carbonitrile group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Industrial methods often prioritize the use of green chemistry principles to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1-[(pyridin-4-yl)methyl]piperidine-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonitrile group to other functional groups such as amines.

    Substitution: The phenyl and pyridinylmethyl groups can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

4-Phenyl-1-[(pyridin-4-yl)methyl]piperidine-4-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a drug candidate for various therapeutic applications.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Phenyl-1-[(pyridin-4-yl)methyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives with phenyl and pyridinylmethyl substitutions, such as:

  • 4-Phenylpyridine
  • 1-Benzylhydrazine dihydrochloride
  • Polysubstituted 2-amino-4H-pyran-3-carbonitrile derivatives

Uniqueness

4-Phenyl-1-[(pyridin-4-yl)methyl]piperidine-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

IUPAC Name

4-phenyl-1-(pyridin-4-ylmethyl)piperidine-4-carbonitrile

InChI

InChI=1S/C18H19N3/c19-15-18(17-4-2-1-3-5-17)8-12-21(13-9-18)14-16-6-10-20-11-7-16/h1-7,10-11H,8-9,12-14H2

InChI Key

BMYWROSKCPZSKF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)CC3=CC=NC=C3

Origin of Product

United States

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